molecular formula C19H19N3O4S2 B2367573 N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 313528-71-1

N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2367573
CAS RN: 313528-71-1
M. Wt: 417.5
InChI Key: AXFDNXGLYPEPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of a specific protein, which plays a crucial role in several biological processes.

Scientific Research Applications

Synthesis Methods

  • A study by Bobeldijk et al. (1990) outlined a simple and high-yield synthesis method for a related compound, which could be applicable to the synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. This process involved starting from 2,6-dimethoxybenzoic acid (Bobeldijk et al., 1990).

Anticancer Activity

  • Research by Hour et al. (2007) on similar compounds, specifically 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, demonstrated significant cytotoxic effects against various cancer cell lines, including human monocytic leukemia and hepatoma cells. This suggests potential for anticancer applications of N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (Hour et al., 2007).

Antimicrobial Properties

  • Patel and Agravat (2009) synthesized pyridine derivatives, including compounds structurally related to N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, that exhibited considerable antibacterial activity (Patel & Agravat, 2009).

Enzyme Interaction Studies

  • Kumbhare et al. (2014) researched isoxazole derivatives of similar compounds and found that they regulated cell cycle and apoptosis by p53 activation, which suggests potential applications in enzyme interaction studies for cancer treatment (Kumbhare et al., 2014).

Neuroleptic Activity

  • Iwanami et al. (1981) explored benzamides of N,N-disubstituted ethylenediamines, including compounds structurally akin to N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, for potential neuroleptic applications. These compounds showed inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-26-15-5-4-6-16-17(15)20-19(27-16)21-18(23)13-7-9-14(10-8-13)28(24,25)22-11-2-3-12-22/h4-10H,2-3,11-12H2,1H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFDNXGLYPEPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.